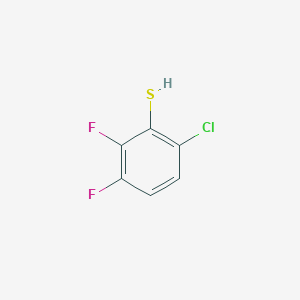
6-Chloro-2,3-difluorothiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,3-difluorothiophenol is an organosulfur compound with the molecular formula C6H3ClF2S It is a derivative of thiophenol, where the aromatic ring is substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-difluorothiophenol typically involves the introduction of chlorine and fluorine atoms onto a thiophenol ring. One common method is the halogenation of thiophenol derivatives using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
6-Chloro-2,3-difluorothiophenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophenol ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted thiophenol derivatives
科学的研究の応用
6-Chloro-2,3-difluorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 6-Chloro-2,3-difluorothiophenol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the halogen atoms (chlorine and fluorine) and the sulfur atom play crucial roles in determining the reactivity and selectivity of the compound. The electron-withdrawing effects of the halogens can influence the compound’s behavior in nucleophilic and electrophilic reactions.
類似化合物との比較
Similar Compounds
2,3-Difluorothiophenol: Lacks the chlorine atom, which can result in different reactivity and applications.
6-Chloro-2-fluorothiophenol: Contains only one fluorine atom, which may affect its chemical properties and uses.
3,4-Difluorothiophenol:
Uniqueness
6-Chloro-2,3-difluorothiophenol is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the thiophenol ring allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C6H3ClF2S |
|---|---|
分子量 |
180.60 g/mol |
IUPAC名 |
6-chloro-2,3-difluorobenzenethiol |
InChI |
InChI=1S/C6H3ClF2S/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |
InChIキー |
VEHXKWMFVMPROG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)F)S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



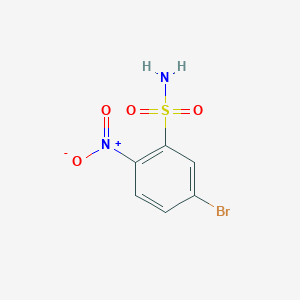
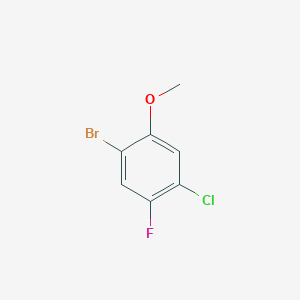
![4-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B15206422.png)

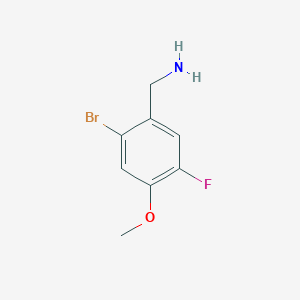
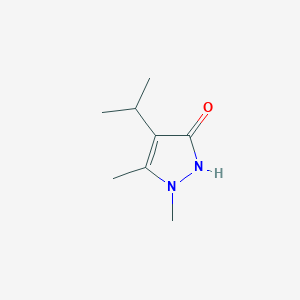
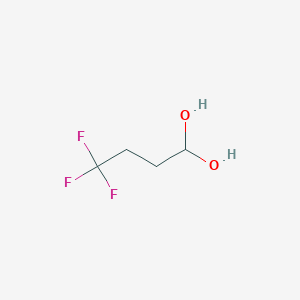
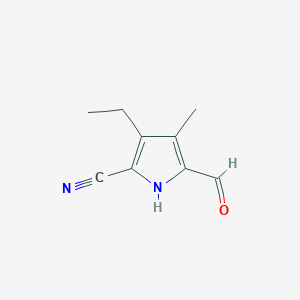
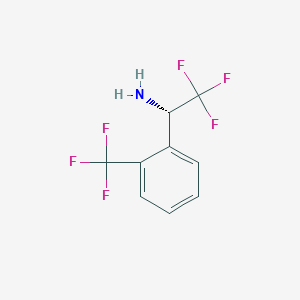

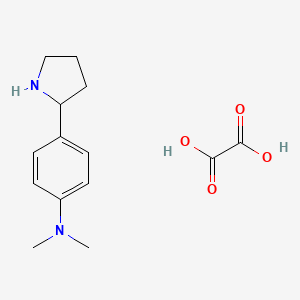
![4-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15206499.png)

